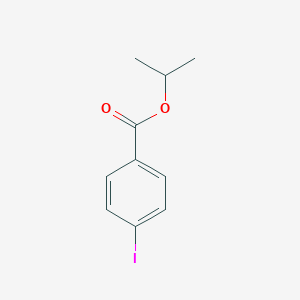

Propan-2-yl 4-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFVSQLXRDMMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553574 | |

| Record name | Propan-2-yl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111160-45-3 | |

| Record name | Propan-2-yl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propan 2 Yl 4 Iodobenzoate and Analogous Iodoester Derivatives

Esterification Approaches Utilizing 4-Iodobenzoic Acid and 4-Iodobenzoyl Halides

A common and direct method for synthesizing propan-2-yl 4-iodobenzoate (B1621894) is through the esterification of 4-iodobenzoic acid with propan-2-ol. This can be accomplished using several protocols.

Fischer Esterification Protocols

Fischer-Speier esterification is a classic method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com In the synthesis of propan-2-yl 4-iodobenzoate, 4-iodobenzoic acid is reacted with an excess of propan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester and water. masterorganicchemistry.comoperachem.com To further favor product formation, the water generated during the reaction can be removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Reaction Parameters for Fischer Esterification

| Parameter | Condition |

| Reactants | 4-Iodobenzoic Acid, Propan-2-ol |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) |

| Temperature | Reflux |

| Water Removal | Dean-Stark Apparatus or use of excess alcohol |

Activation Strategies Involving Acyl Halides (e.g., 4-Iodobenzoyl Chloride)

A more reactive approach to ester synthesis involves the use of an acyl halide, such as 4-iodobenzoyl chloride. sigmaaldrich.comnih.gov Acyl halides are significantly more electrophilic than their corresponding carboxylic acids, allowing for a more rapid and often higher-yielding reaction with alcohols. The reaction between 4-iodobenzoyl chloride and propan-2-ol is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine. researchgate.net The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This method avoids the equilibrium limitations of Fischer esterification.

Coupling Reagents in Ester Synthesis (e.g., DCC, DMAP)

For substrates that may be sensitive to the acidic conditions of Fischer esterification or the harshness of acyl halides, coupling reagents provide a milder alternative. The Steglich esterification, for instance, utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.gov

In this process, DCC activates the carboxylic acid (4-iodobenzoic acid) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net This intermediate is then susceptible to nucleophilic attack by the alcohol (propan-2-ol). DMAP acts as an acyl transfer catalyst, further accelerating the reaction. organic-chemistry.orgorganic-chemistry.org A significant advantage of this method is that the reaction proceeds under neutral and mild conditions, making it suitable for a wide range of substrates. nih.gov The primary byproduct, dicyclohexylurea, is a solid that can be easily removed by filtration. organic-chemistry.org

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst | High Temperature, Equilibrium | Inexpensive reagents | Reversible, harsh conditions |

| Acyl Halide Method | Acyl Halide, Alcohol, Base | Mild to moderate temperature | High yield, irreversible | Acyl halides can be harsh |

| DCC/DMAP Coupling | Carboxylic Acid, Alcohol, DCC, DMAP | Room temperature, neutral | Mild conditions, high yield | DCC can cause allergies |

Palladium-Catalyzed Cross-Coupling Reactions for the Formation of Aryl Iodides in Benzoate (B1203000) Frameworks

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. frontiersin.org These methods can be adapted to synthesize iodoester derivatives by first constructing the ester and then introducing the iodine atom, or by coupling an iodo-substituted precursor.

Suzuki-Miyaura Coupling Variants for Functionalized Iodobenzoates

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. musechem.comyoutube.comlibretexts.org While not a direct method for synthesizing this compound itself, variants of this reaction can be used to prepare more complex functionalized iodobenzoates. For instance, a boronic acid or ester derivative of a benzoate could be coupled with a di-iodo or tri-iodo arene to introduce the iodo-substituent in a regioselective manner. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. musechem.comyoutube.com

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing alkyne-functionalized iodoester derivatives. For example, an iodo-substituted benzoate can be coupled with a terminal alkyne to introduce an alkynyl group onto the aromatic ring. researchgate.netbeilstein-journals.org The reaction is typically carried out under mild conditions, often at room temperature, and in the presence of a base such as an amine. wikipedia.orgbeilstein-journals.org The Sonogashira reaction has been successfully applied to various iodo-substituted aromatic compounds, demonstrating its utility in the synthesis of functionalized iodoesters. rsc.org

Green Chemistry Approaches in the Synthesis of Iodoesters

Green chemistry represents a fundamental shift in the approach to chemical synthesis, emphasizing the reduction or elimination of hazardous substances. For the production of iodoesters, this involves leveraging technologies that enhance reaction rates, improve energy efficiency, and utilize sustainable materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ajchem-a.comijnrd.orgrsc.org By directly coupling microwave energy with the molecules in the reaction mixture, this technique facilitates rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. rsc.orgresearchgate.net This efficiency not only saves energy but also often leads to higher product yields and purities by minimizing the formation of side products. ajchem-a.comijnrd.org

The advantages of MAOS are particularly relevant for esterification reactions. Studies have shown that microwave irradiation can lead to faster reactions, increased yields, and reduced solvent use. acs.org While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed, the principles are broadly applicable. The selective heating of polar reagents and solvents under microwave conditions can overcome activation energy barriers more efficiently than conventional heating, making it a promising green alternative for the synthesis of aryl esters. ajchem-a.comresearchgate.net The synergy of microwave heating with solvent-free conditions further enhances its green credentials by directly heating the reactants and eliminating the need for solvents altogether. rsc.org

In the context of synthesizing iodoesters, which may involve heterogeneous mixtures (e.g., a solid catalyst in a liquid medium or two immiscible liquids), ultrasonication is particularly effective. It enhances mixing at the phase boundary, which is crucial for phase-transfer catalysis (PTC), a common method for ester synthesis. nih.govhielscher.com Research has demonstrated that ultrasound-assisted PTC can lead to higher yields in significantly shorter reaction times compared to conventional magnetic stirring. nih.gov For instance, studies on esterification have shown that ultrasound can reduce reaction times from over an hour to just a few minutes while achieving high conversion rates. researchgate.netcsic.esnih.gov This acceleration is attributed to the improved mass transfer between reactants and the catalyst surface. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Esterification

| Reaction Parameter | Conventional Method (Magnetic Stirring) | Ultrasound-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 120 min | 30 min | csic.esresearchgate.net |

| Biodiesel Yield | 77.28% | 92.69% | csic.esresearchgate.net |

| FFA Conversion (Jatropha Oil) | 42.48% (after 30 min) | 83.23% (after 30 min) | mdpi.com |

| Dialkyl Peroxide Synthesis Time | 5.0 h | 1.5 h | nih.gov |

A core principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. This has led to the exploration of solvent-free reactions and the use of environmentally benign solvents. Glycerol (B35011), a byproduct of biodiesel production, is an excellent example of a sustainable solvent. mdpi.comijcea.org It is biodegradable, non-toxic, and has a high boiling point, making it suitable for a range of chemical transformations.

The esterification of glycerol itself is a well-studied, value-adding process, but its use as a solvent for other reactions is a growing area of interest. mdpi.comacs.orgmdpi.com For the synthesis of iodoesters, employing a solvent-free approach, such as the Finkelstein reaction, can be highly effective. wikipedia.orgallaboutchemistry.netbyjus.comunacademy.com This reaction involves the exchange of a halogen atom and can be driven to completion by precipitating the resulting salt from a solvent like acetone, which acts more as a reaction medium than a traditional solvent. wikipedia.orgallaboutchemistry.net In some cases, reactions can be performed entirely without a solvent, relying on heating the neat reactants, which aligns perfectly with green chemistry goals by maximizing atom economy and minimizing waste. researchgate.net

The development of sustainable catalysts is crucial for green chemistry. Ideal catalysts are highly efficient, selective, reusable, and composed of non-toxic, earth-abundant materials. labmanager.com For esterification reactions, traditional homogeneous acid catalysts like sulfuric acid are effective but are also corrosive and difficult to separate from the product, leading to waste. mdpi.commdpi.com

Modern catalyst design focuses on heterogeneous systems, where the catalyst is in a different phase from the reactants, simplifying separation and enabling reuse. mdpi.commdpi.com Examples include:

Solid Acid Catalysts: Materials like sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, and metal oxides offer reusable alternatives to liquid acids. mdpi.comacs.orgroyalsocietypublishing.org Their effectiveness depends on factors like thermal stability, acid site density, and porosity. mdpi.comroyalsocietypublishing.org

Polymer-Supported Catalysts: Anchoring a catalyst to a polymer backbone combines the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (easy recovery). researchgate.netbilkent.edu.trnih.gov This approach allows for the catalyst to be filtered off and reused multiple times with minimal loss of activity. mdpi.comrsc.org

Bimetallic Oxide Clusters: Recent research has shown that nano-sized bimetallic clusters (e.g., RhRu) can efficiently catalyze C-H activation for ester synthesis using molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. labmanager.com

These strategies contribute to more sustainable chemical processes by reducing waste, lowering energy consumption for purification, and extending the life of the catalytic material.

Advanced Synthetic Transformations Leading to Substituted Propan-2-yl Iodobenzoates

Beyond established green methodologies, advanced synthetic techniques offer novel pathways to iodinated compounds, providing greater control and sustainability.

Organic electrosynthesis represents a frontier in green chemistry, using electrons as a "traceless" reagent to drive oxidation or reduction reactions. frontiersin.orgnih.gov This approach avoids the need for stoichiometric chemical oxidants, which are often hazardous and generate significant waste. researchgate.netscispace.comscispace.com For the synthesis of iodinated aromatic compounds, electrochemistry offers a clean and highly efficient alternative to traditional methods. researchgate.netnih.govresearchgate.net

The process typically involves the anodic oxidation of a simple iodine source, such as iodide ions (I⁻) or molecular iodine (I₂), to generate a highly reactive iodinating species in situ. nih.govresearchgate.netresearchgate.netmdpi.com This electrochemically generated species, such as the iodonium (B1229267) ion (I⁺) or a hypervalent iodine reagent, can then react with an aromatic substrate to form the desired iodo-compound. frontiersin.orgnih.govresearchgate.netscispace.comscispace.com

Key advantages of this method include:

Sustainability: It replaces hazardous chemical oxidants with electricity. scispace.comnih.govresearchgate.net

High Efficiency: The active iodinating agent is generated on demand, often leading to high yields and selectivity. rsc.org

Mild Conditions: Reactions can often be carried out at room temperature and in environmentally friendly solvents, including water. nih.govresearchgate.netmdpi.com

This methodology has been successfully applied to the iodination of various aromatic compounds, including those with functional groups relevant to the synthesis of this compound precursors. researchgate.netnih.gov

Table 2: Examples of Electrochemical Iodination of Aromatic Compounds

| Substrate | Iodine Source | Anode Material | Key Outcome | Reference |

|---|---|---|---|---|

| 5-hydroxyisophthalic acid | Iodide (I⁻) | Carbonaceous | Successful in situ iodination in an aqueous solvent. | nih.govresearchgate.netresearchgate.netmdpi.com |

| 5-sulfosalicylic acid | Iodide (I⁻) | Carbonaceous | Comparison of iodinating power of electro-generated I₂ and iodonium species. | nih.govresearchgate.netresearchgate.netmdpi.com |

| Iodoarenes | Iodoarene | Glassy Carbon | Generation of hypervalent iodine reagents in a continuous-flow system. | scispace.com |

| Iodobiaryls / Iodoarene mixtures | Iodoarene | Not specified | Synthesis of diaryliodonium salts in high yields without added electrolytes. | rsc.org |

Hypervalent Iodine Reagents in Oxidative Transformations

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in modern organic synthesis, offering a powerful alternative to traditional heavy-metal-based oxidants. arkat-usa.orgfrontiersin.org Their mild and highly selective oxidizing properties, combined with commercial availability and stability, have led to their routine use in a wide array of selective oxidative transformations. arkat-usa.orgnih.govacs.org Among these, the formation of ester linkages through oxidative pathways represents a significant application, providing efficient routes for the synthesis of compounds like this compound and its analogs.

The most commonly employed hypervalent iodine(III) reagents for such transformations are [bis(acyloxy)iodo]arenes, such as (diacetoxyiodo)benzene (B116549) (PIDA or DIB) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA or BTI). arkat-usa.orgdovepress.com These reagents are typically prepared through two main methods: the oxidation of an iodoarene in the presence of a carboxylic acid, or a ligand exchange reaction involving a pre-existing hypervalent iodine compound like PIDA with a different carboxylic acid. arkat-usa.orgorganic-chemistry.org Their utility stems from their ability to act as strong oxidizing agents and electrophiles, facilitating the coupling of carboxylic acids and alcohols under mild conditions. frontiersin.org

The synthesis of aryl esters using hypervalent iodine reagents can be achieved through various oxidative functionalization reactions. One common approach involves the palladium-catalyzed C-H acyloxylation, where a hypervalent iodine(III) reagent acts as the terminal oxidant. frontiersin.org This method allows for the direct transformation of C-H bonds into valuable C-O bonds, introducing ester functionality onto aromatic substrates. frontiersin.org

Another significant strategy is the oxidative esterification of carboxylic acids. While direct synthesis examples for this compound using these specific methods are not extensively detailed in the literature, the general applicability of hypervalent iodine reagents allows for a proposed synthetic route. This would involve the reaction of 4-iodobenzoic acid with isopropanol (B130326) in the presence of a suitable hypervalent iodine(III) reagent. The reagent activates the carboxylic acid, facilitating nucleophilic attack by the alcohol to form the desired ester.

The versatility of this methodology is demonstrated in the synthesis of various analogous iodoester derivatives. Research has shown the successful oxidative substitution reactions of various substrates using iodine(III) sulfonate reagents and the functionalization of carbonyl compounds, alkenes, and arenes. arkat-usa.orgumich.edu These transformations often proceed with high selectivity and yield, highlighting the broad scope of hypervalent iodine reagents in constructing complex molecules containing iodoester moieties. For instance, various [bis(acyloxy)iodo]arenes can be synthesized and used to promote oxidative transformations, indicating that a range of substituted iodoesters can be prepared by selecting the appropriate starting iodoarene and carboxylic acid. arkat-usa.org

The following table summarizes representative oxidative transformations involving hypervalent iodine reagents that lead to the formation of ester functionalities, illustrating the potential conditions applicable to the synthesis of this compound and its derivatives.

| Reagent | Substrate 1 | Substrate 2 | Product | Conditions | Yield (%) | Ref. |

| PhI(OAc)₂ (PIDA) | 4-Iodobenzoic acid | Isopropanol | This compound | Proposed reaction | N/A | N/A |

| PhI(OCOCF₃)₂ (PIFA) | Anilide derivatives | N/A | Spirooxindoles | TFE, Room Temp | Good | dovepress.com |

| PIDA | α-Hydroxy ketones | Aldehydes / NH₄OAc | Imidazoles | N/A | N/A | dovepress.com |

| I₂O₅/TBHP | Amides with alkyne moiety | Sulfonylhydrazides | Sulfonated spirolactams | N/A | High | nih.gov |

| PIDA | o-Aminoaryl ketone acylhydrazones | N/A | Aminoindazole derivatives | N/A | N/A | dovepress.com |

Reaction Mechanisms and Kinetic Studies Involving Propan 2 Yl 4 Iodobenzoate

Mechanistic Investigations of Esterification Reactions

The synthesis of propan-2-yl 4-iodobenzoate (B1621894) is most commonly achieved through the Fischer-Speier esterification of 4-iodobenzoic acid with propan-2-ol. chemsrc.com This reaction is typically catalyzed by a strong Brønsted or Lewis acid. The accepted mechanism for this acid-catalyzed esterification involves several key steps. mdpi.com Initially, the acid catalyst protonates the carbonyl oxygen of the 4-iodobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of propan-2-ol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Following the nucleophilic attack, a proton is transferred from the oxonium ion to one of the hydroxyl groups. This is followed by the elimination of a water molecule, a good leaving group, to form a protonated ester. The final step involves the deprotonation of the carbonyl oxygen by a base (such as water or another molecule of the alcohol) to regenerate the acid catalyst and yield the final product, propan-2-yl 4-iodobenzoate. mdpi.com

Kinetic studies of similar esterification reactions have shown that the reaction rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the catalyst. For the esterification of benzoic acid with 1-butanol, the reaction was found to be first order with respect to the benzoic acid. researchgate.net The activation energies for the forward and reverse reactions in that particular study were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. researchgate.net The reactivity of the alcohol also plays a crucial role, with primary alcohols generally being more reactive than secondary alcohols like propan-2-ol due to less steric hindrance. researchgate.net

Table 1: Factors Influencing Esterification Reaction Rates

| Factor | Effect on Reaction Rate | Rationale |

| Catalyst Concentration | Increases | Higher concentration of catalyst leads to a greater extent of carbonyl activation. |

| Alcohol Structure | Primary > Secondary > Tertiary | Steric hindrance around the hydroxyl group affects the ease of nucleophilic attack. researchgate.net |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. |

| Molar Ratio | Excess alcohol can shift equilibrium | According to Le Chatelier's principle, an excess of a reactant drives the reaction towards product formation. researchgate.net |

Elucidation of Carbon-Iodine Bond Reactivity in Aryl Systems

The carbon-iodine (C-I) bond in aryl systems like this compound is the weakest among the carbon-halogen bonds. msu.edu This characteristic makes it a versatile functional group for a variety of organic transformations.

While nucleophilic aromatic substitution (SNAr) reactions are generally challenging on unactivated aryl halides, they can occur under specific conditions. For a nucleophile to replace the iodine atom in this compound, the reaction typically requires harsh conditions such as high temperatures and pressures, or the presence of a strong electron-withdrawing group in the ortho or para position to the leaving group. In the case of this compound, the ester group is moderately deactivating, which does not sufficiently activate the ring for traditional SNAr reactions with common nucleophiles.

However, metal-catalyzed nucleophilic substitution reactions provide an alternative pathway. For instance, copper-catalyzed reactions can facilitate the substitution of the iodine atom with various nucleophiles.

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are influenced by the directing effects of the existing substituents: the iodo group and the propan-2-yl ester group. masterorganicchemistry.com The ester group is a deactivating group and a meta-director due to its electron-withdrawing nature. youtube.com Conversely, the iodine atom is a deactivating group but an ortho, para-director.

The outcome of an EAS reaction on this molecule would depend on the interplay of these directing effects and the reaction conditions. The deactivating nature of both substituents makes the aromatic ring less reactive towards electrophiles compared to benzene itself. masterorganicchemistry.com The position of electrophilic attack will be determined by the relative directing strengths of the two groups and steric factors.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Electronic Effect | Directing Influence |

| -I (Iodo) | Inductively withdrawing, weakly deactivating | Ortho, Para |

| -COOPr (Ester) | Resonance withdrawing, deactivating | Meta |

The relatively weak C-I bond can undergo homolytic cleavage under the influence of heat or UV light to generate an aryl radical. ucr.edu This free radical intermediate can then participate in a variety of subsequent reactions. The stability of the generated aryl radical is a key factor in determining the feasibility of these pathways.

In the context of free radical halogenation, the reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com For instance, in the presence of a radical initiator, the C-I bond can be cleaved to form a 4-(propan-2-yloxycarbonyl)phenyl radical. This radical can then abstract a hydrogen atom from another molecule or participate in addition reactions. The stability of alkyl radicals follows the order: tertiary > secondary > primary, which influences the selectivity of hydrogen abstraction in alkanes. masterorganicchemistry.com

Metal-Catalyzed Reaction Mechanisms (e.g., Palladium-Catalyzed Couplings)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. lumenlearning.com These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for many of these couplings, such as the Suzuki, Heck, and Sonogashira reactions, involves a catalytic cycle with three main steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. lumenlearning.com

In a typical Suzuki coupling, for example, the catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with an organoboron compound in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. lumenlearning.com

This compound has been successfully used in Sonogashira coupling reactions. For example, its reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst (or under copper-free conditions) yields the corresponding aryl-alkyne products in good to excellent yields. beilstein-journals.org

Table 3: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Key Mechanistic Steps | Resulting Bond |

| Suzuki Coupling | Organoboron reagent | Oxidative addition, Transmetalation, Reductive elimination lumenlearning.com | C-C |

| Heck Coupling | Alkene | Oxidative addition, Migratory insertion, β-Hydride elimination lumenlearning.com | C-C |

| Sonogashira Coupling | Terminal alkyne | Oxidative addition, Transmetalation (with Cu), Reductive elimination beilstein-journals.org | C-C (sp) |

Computational Approaches to Reaction Pathway Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms and kinetics of reactions involving this compound. escholarship.org Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict the feasibility and selectivity of a reaction. mdpi.com

For esterification reactions, computational studies can help to elucidate the role of the catalyst and the structure of the transition states. iajpr.com In the case of palladium-catalyzed coupling reactions, computational models can provide insights into the geometry of the catalytic intermediates, the energetics of each step in the catalytic cycle, and the role of ligands in influencing the reaction outcome. mdpi.com These theoretical investigations complement experimental studies and can aid in the design of more efficient catalysts and reaction conditions. escholarship.org

Advanced Spectroscopic Characterization and Structural Elucidation of Propan 2 Yl 4 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The 1H and 13C NMR spectra of Propan-2-yl 4-iodobenzoate (B1621894) are predicted based on the analysis of analogous compounds such as methyl 4-iodobenzoate and ethyl 4-iodobenzoate. nih.govnih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

1H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the two types of protons in the propan-2-yl (isopropyl) group.

Aromatic Protons (H-2, H-3, H-5, H-6): The benzene (B151609) ring exhibits a characteristic AA'BB' system due to the para-substitution. The protons ortho to the ester group (H-2, H-6) are deshielded compared to the protons ortho to the iodine atom (H-3, H-5). This results in two doublets in the aromatic region, typically between 7.5 and 8.0 ppm. Based on data for similar compounds like vinyl 4-iodobenzoate, the protons ortho to the iodine (H-3, H-5) are expected around 7.85 ppm, while the protons ortho to the carbonyl group (H-2, H-6) would appear slightly downfield. uva.nl

Isopropyl Methine Proton (H-7): The single proton on the central carbon of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is anticipated to be in the range of 5.1-5.3 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Isopropyl Methyl Protons (H-8): The six equivalent protons of the two methyl groups in the isopropyl moiety will appear as a doublet, coupling with the single methine proton. This signal is expected in the aliphatic region, around 1.3-1.4 ppm.

13C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. nih.govnih.gov For Propan-2-yl 4-iodobenzoate, eight distinct carbon signals are predicted.

Carbonyl Carbon (C-4): The ester carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 164-166 ppm.

Aromatic Carbons (C-1, C-2, C-3, C-5, C-6): The aromatic carbons will show four distinct signals. The carbon atom bonded to the iodine (C-1) is predicted to have a chemical shift around 100-105 ppm. The carbon atom attached to the ester group (ipso-carbon, C-4) would be around 130-132 ppm. The carbons ortho to the iodine (C-2, C-6) are expected near 138 ppm, and the carbons meta to the iodine (C-3, C-5) would be around 131 ppm.

Isopropyl Carbons (C-7, C-8): The methine carbon (C-7) of the isopropyl group, being attached to the oxygen, will be deshielded and is expected around 69-72 ppm. The two equivalent methyl carbons (C-8) will appear at a higher field, typically in the range of 21-23 ppm.

Predicted 1H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3, H-5 | ~7.85 | Doublet (d) |

| H-2, H-6 | ~7.90 | Doublet (d) |

| H-7 | ~5.20 | Septet (sept) |

Predicted 13C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~101 |

| C-2, C-6 | ~138 |

| C-3, C-5 | ~131 |

| C-4 | ~131 |

| C=O | ~165 |

| C-7 | ~70 |

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the methine and methyl protons of the isopropyl group. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons (e.g., H-7 with C-7, H-8 with C-8). Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings, such as from the isopropyl methine proton (H-7) to the carbonyl carbon, confirming the ester linkage.

Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of the this compound molecule. The primary focus of such a study would be the rotation around the C-O ester bond and the C-C bond connecting the isopropyl group to the oxygen. At room temperature, these rotations are typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it might be possible to slow down these rotations sufficiently to observe distinct signals for different conformers, allowing for the determination of the energy barriers to rotation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C10H11IO2, with a calculated molecular weight of approximately 290.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be observed at m/z 290. A key feature of iodine-containing compounds is the prominent isotopic signature of iodine (127I is 100% abundant).

The fragmentation pattern can be predicted by analyzing related structures like isopropyl benzoate (B1203000) and ethyl 4-iodobenzoate. nih.govyoutube.comnist.gov The most likely fragmentation pathways include:

Formation of the 4-iodobenzoyl cation: Cleavage of the ester bond can lead to the formation of the highly stable 4-iodobenzoyl cation at m/z 231. This is often a very abundant peak.

Loss of the isopropyl group: The molecular ion can lose a propyl radical (•C3H7) to form an ion at m/z 247, or lose propene (C3H6) via a McLafferty-type rearrangement to give a radical cation of 4-iodobenzoic acid at m/z 248.

Formation of the iodophenyl cation: The 4-iodobenzoyl cation (m/z 231) can further lose a molecule of carbon monoxide (CO) to yield the iodophenyl cation at m/z 203.

Formation of the isopropyl cation: Cleavage can also result in the formation of the isopropyl cation at m/z 43.

Predicted Major Fragments in Mass Spectrum

| m/z | Identity |

|---|---|

| 290 | [C10H11IO2]+• (Molecular Ion) |

| 248 | [IC6H4COOH]+• |

| 231 | [IC6H4CO]+ |

| 203 | [IC6H4]+ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The analysis of the spectra allows for the identification of characteristic functional groups. The expected vibrational frequencies for this compound are based on data from analogs like 4-iodobenzoic acid and isopropyl benzoate. chemicalbook.comchemicalbook.com

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group stretch is expected in the IR spectrum, typically in the region of 1710-1730 cm-1.

C-O Stretch: The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the region of 1250-1300 cm-1 (asymmetric stretch) and 1000-1100 cm-1 (symmetric stretch).

Aromatic C-H and C=C Stretches: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the isopropyl group are expected just below 3000 cm-1.

C-I Stretch: The carbon-iodine bond stretch is expected to appear as a weaker absorption in the far-infrared region, typically around 500-600 cm-1.

Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| Ester C=O Stretch | 1710-1730 |

| Aromatic C=C Stretch | 1450-1600 |

| Ester C-O Stretch | 1250-1300 and 1000-1100 |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, insights can be drawn from the crystal structure of the closely related compound, isopropyl 4-aminobenzoate. researchgate.net

It is expected that this compound would crystallize in a centrosymmetric space group. The crystal packing would likely be dominated by van der Waals interactions, with potential for halogen bonding interactions involving the iodine atoms. The conformation of the molecule in the solid state would reveal the dihedral angles between the plane of the benzene ring and the ester group. In the structure of isopropyl 4-aminobenzoate, the dihedral angle between the phenyl ring and the isopropyl substituent is significant (around 65-68°), indicating a non-planar conformation. researchgate.net A similar twisted conformation would be expected for this compound to minimize steric hindrance. The bond lengths and angles would be expected to fall within standard values for benzoate esters.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, C-H...O Interactions)

Halogen Bonding: The most significant and structure-directing interaction anticipated in the crystal lattice of this compound is the halogen bond. The iodine atom, covalently bonded to the electron-withdrawing phenyl ring, possesses a region of positive electrostatic potential on its outermost surface, opposite the C–I covalent bond. This electrophilic region, known as a σ-hole, can interact favorably with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen atom of the ester group. ijres.orgmdpi.com

This type of I···O halogen bond is a strong, directional interaction that plays a crucial role in crystal engineering and the formation of supramolecular assemblies. ijres.org The strength of the halogen bond generally follows the order I > Br > Cl > F. ijres.org Studies on related iodo-aromatic compounds have demonstrated the prevalence of these interactions. For instance, in the crystal structure of 4-iodobenzonitrile, molecules are linked into chains via strong C≡N···I halogen bonds. nih.gov In the case of this compound, it is expected that I···O interactions would be a dominant motif, leading to the formation of chains or dimeric structures that form the basis of the crystal packing.

Other Interactions: In addition to halogen and hydrogen bonds, other non-covalent forces such as π-π stacking interactions between the aromatic rings of adjacent molecules may contribute to the crystal packing. These interactions are common in aromatic compounds and would further stabilize the solid-state structure. nih.govnih.gov

The interplay of these varied interactions—strong, directional halogen bonds, weaker but numerous C-H···O contacts, and dispersive π-π stacking—results in an efficient and stable three-dimensional crystal lattice.

Table 1: Expected Intermolecular Interaction Parameters for this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

|---|---|---|---|---|---|

| Halogen Bond | C-I | O=C | 2.9 - 3.4 | 160 - 180 | mdpi.comnih.gov |

| Hydrogen Bond | C(aryl)-H | O=C | 2.4 - 2.8 | 140 - 170 | nih.govnih.gov |

| Hydrogen Bond | C(isopropyl)-H | O=C | 2.5 - 2.9 | 130 - 160 | nih.govnih.gov |

Conformational Analysis in the Crystalline State

The primary conformational degrees of freedom are associated with rotation around the C(aryl)–C(carbonyl) bond and the O-C(isopropyl) bond. It is anticipated that the ester functional group (–COO–) will be largely coplanar with the iodinated phenyl ring. This planar arrangement maximizes the π-conjugation between the aromatic system and the carbonyl group, which is an electronically favorable state.

The orientation of the isopropyl group is governed primarily by steric factors. Rotation around the ester C-O bond and the O-C(isopropyl) bond will position the bulky methyl groups to minimize steric clashes with the carbonyl oxygen and the aromatic ring. While multiple low-energy conformations may exist in the gas phase or in solution, as observed for other flexible molecules like n-propanol researchgate.net, the constraints of the crystal lattice typically favor a single, well-defined conformation. The specific conformation adopted in the crystalline state will be one that allows for the most efficient molecular packing and the optimization of the intermolecular interactions discussed previously.

Table 2: Key Dihedral Angles Defining the Conformation of this compound

| Dihedral Angle | Description | Expected Value (°) | Rationale |

|---|---|---|---|

| I-C(aryl)-C(carbonyl)-O | Torsion defining planarity of the benzoate group | ~0 or ~180 | Maximizes π-conjugation between the aromatic ring and the carbonyl group. |

| C(aryl)-C(carbonyl)-O-C(isopropyl) | Torsion around the ester C-O bond | ~180 (trans) | The trans conformation is generally favored for esters to reduce steric strain. |

| C(carbonyl)-O-C(isopropyl)-H | Torsion defining isopropyl group orientation | Variable | Adopted to minimize steric hindrance and optimize crystal packing interactions. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Mechanistic Insights

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules or ions that contain one or more unpaired electrons. wikipedia.org Since this compound in its ground state is a diamagnetic molecule with no unpaired electrons, it is EPR-silent. However, EPR spectroscopy becomes an invaluable tool for detecting and characterizing paramagnetic radical species that can be generated from this compound through various processes such as chemical reactions, photolysis, or radiolysis. syntechinnovation.comyoutube.com

Generation and Detection of Radical Species: Radical intermediates of this compound could be formed through several mechanisms. For instance, one-electron reduction could lead to the formation of a radical anion, where the unpaired electron is delocalized across the π-system of the aromatic ring and the carbonyl group. Such species have been studied for other benzoate esters. researchgate.net Alternatively, high-energy irradiation could induce homolytic cleavage of the relatively weak C–I bond, generating an aryl radical and an iodine radical.

These transient radical species are often highly reactive and short-lived. Their detection can be achieved using specialized EPR techniques, such as spin trapping. syntechinnovation.com This method involves reacting the transient radical with a "spin trap" molecule (e.g., a nitrone) to form a more stable and persistent radical adduct, which can be readily detected and characterized by EPR. syntechinnovation.comnih.gov

Mechanistic Insights from EPR Spectra: The analysis of the resulting EPR spectrum can provide detailed insights into the electronic and geometric structure of the detected radical. The key spectral parameters are the g-factor and the hyperfine coupling constants (A).

g-Factor: The g-factor is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. auburn.edu Its value can help in identifying the type of radical formed (e.g., carbon-centered vs. oxygen-centered).

Hyperfine Coupling: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H) results in the splitting of the EPR signal, known as hyperfine coupling. The pattern and magnitude of this splitting provide a detailed map of the spin density distribution within the radical, revealing which atoms are bearing the unpaired electron and offering direct evidence for the radical's structure.

By identifying the specific radical intermediates formed under different conditions, EPR spectroscopy can be instrumental in elucidating reaction mechanisms, understanding degradation pathways, and exploring the redox chemistry of this compound. nih.govrsc.org

Table 3: Hypothetical EPR Parameters for Potential Radical Species of this compound

| Radical Species | Method of Generation | Expected g-Factor | Expected Hyperfine Couplings (A) |

|---|---|---|---|

| 4-Iodobenzoate Radical Anion | Electrochemical Reduction | ~2.0035 | Couplings to aromatic protons (ortho and meta to the ester group) |

| 4-(Propan-2-yloxycarbonyl)phenyl Radical | Homolysis of C-I Bond | ~2.0028 | Couplings to remaining aromatic protons |

Computational Chemistry and Theoretical Investigations of Propan 2 Yl 4 Iodobenzoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

For Propan-2-yl 4-iodobenzoate (B1621894), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional structure. researchgate.net This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

The presence of rotatable single bonds in Propan-2-yl 4-iodobenzoate, specifically the C-O bonds of the ester group, gives rise to different spatial arrangements known as conformations. A thorough exploration of the conformational landscape is essential to identify the most stable, lowest-energy conformer (the global minimum) and other low-energy, meta-stable conformers (local minima).

This exploration is typically performed by systematically rotating the key dihedral angles and calculating the potential energy at each step. The resulting potential energy surface scan reveals the energy barriers between different conformations. The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. youtube.com For the ester linkage, the syn-periplanar and anti-periplanar arrangements are of particular interest. Once the global minimum is identified, its geometric parameters are used for further analysis.

Table 1: Hypothetical Relative Energies for Key Conformations of this compound This table is illustrative and based on typical conformational energy differences.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Global Minimum (Anti) | ~180° | 0.00 | Most Stable |

| Local Minimum (Syn) | ~0° | 8.50 | Meta-stable |

| Transition State | ~90° | 15.20 | Unstable |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy is related to nucleophilicity, while the LUMO acts as an electron acceptor, with its energy corresponding to electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating molecular stability. nankai.edu.cn A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich iodobenzene (B50100) ring, while the LUMO is likely distributed over the electron-withdrawing carbonyl group and the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound These values are representative for a molecule of this type, calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment.

To investigate solvent effects, the this compound molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water or ethanol). The simulation reveals how the solvent molecules arrange around the solute and how hydrogen bonds or other non-covalent interactions influence its behavior. This is particularly useful for understanding properties like solubility and how the molecule behaves in a biological or chemical medium.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting and validating experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule from its optimized geometry. These frequencies correspond to the energy required to excite different vibrational modes, such as bond stretching and bending. For this compound, key predicted peaks would include the characteristic C=O stretch of the ester group (~1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical values that can be compared with experimental spectra to confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. nih.gov This allows for the prediction of the absorption wavelength (λmax), which corresponds to the electronic excitation from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Comparison of Typical Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Parameter | Typical Experimental Value | Calculated Value (DFT) |

|---|---|---|---|

| IR | C=O Stretch (cm⁻¹) | 1715-1730 | ~1725 |

| ¹H NMR | Aromatic Protons (ppm) | 7.5 - 8.0 | 7.6 - 8.1 |

| UV-Vis | λmax (nm) | ~245 | ~240 |

Intermolecular Interaction Analysis (e.g., Halogen Bonding, π-π Stacking)

The iodine atom and the benzene (B151609) ring in this compound enable it to participate in specific and significant non-covalent interactions that are crucial for crystal engineering, supramolecular chemistry, and drug design.

Halogen Bonding: A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on another molecule. wikipedia.org This electrophilic region, known as a "σ-hole," arises from the anisotropic distribution of electron density around the covalently bonded halogen. beilstein-journals.org The iodine atom in this compound can act as a potent halogen bond donor, interacting with Lewis bases like carbonyl oxygens or anions.

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π-π stacking. These interactions, which can occur in face-to-face or offset arrangements, are important in stabilizing crystal structures and in the binding of molecules to biological targets.

Computational methods such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and Hirshfeld surface analysis are used to visualize, characterize, and quantify these weak interactions, revealing their role in the molecule's solid-state packing and solution-phase behavior. researchgate.netnih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Propan-2-yl 4-Iodobenzoate (B1621894) as a Key Intermediate in Complex Molecule Synthesis

The utility of propan-2-yl 4-iodobenzoate as a versatile intermediate is evident in its application in constructing intricate molecular architectures. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of complex organic molecules.

Precursor in Palladium-Catalyzed Coupling Reactions for Arylated Structures

This compound serves as an effective precursor in palladium-catalyzed cross-coupling reactions, a powerful set of methods for creating carbon-carbon bonds. These reactions are instrumental in the synthesis of arylated structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.

In these reactions, the carbon-iodine bond of this compound is activated by a palladium catalyst, enabling it to react with a variety of coupling partners. This process allows for the introduction of new aryl groups onto the benzoate (B1203000) scaffold, leading to the formation of diverse and complex molecular structures. The reaction conditions can be tuned to achieve high selectivity and yield, making it a reliable method for constructing arylated compounds. ias.ac.inresearchgate.net

For instance, in Suzuki-Miyaura reactions, the iodobenzoate can be coupled with arylboronic acids. Similarly, in Sonogashira coupling reactions, it can be reacted with terminal alkynes to form aryl-alkyne structures. beilstein-journals.org The versatility of palladium-catalyzed coupling reactions allows for the synthesis of a wide array of arylated benzoates with different substituents, providing access to a rich library of compounds for further investigation. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions Utilizing Aryl Halides

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Pd catalyst, Base | Biaryl |

| Sonogashira | Aryl halide, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl-alkyne |

| Heck | Aryl halide, Alkene | Pd catalyst, Base | Aryl-alkene |

| Buchwald-Hartwig | Aryl halide, Amine/Alcohol | Pd catalyst, Ligand, Base | Aryl-amine/Aryl-ether |

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.comfluorochem.co.ukossila.comapolloscientific.co.uk this compound can serve as a valuable building block for the synthesis of various heterocyclic structures.

The iodo-substituent on the benzene (B151609) ring provides a reactive handle for intramolecular or intermolecular cyclization reactions. For example, through palladium-catalyzed amination or etherification reactions, the iodo group can be displaced by a nucleophile tethered to the ester portion of the molecule or a separate molecule, leading to the formation of nitrogen- or oxygen-containing heterocycles. rsc.org

Furthermore, the ester group can be modified or used as a directing group to facilitate cyclization at other positions of the aromatic ring. This flexibility allows for the synthesis of a diverse range of heterocyclic systems, including those with fused ring structures. The ability to construct such complex scaffolds from a relatively simple starting material highlights the synthetic utility of this compound. nih.gov

Development of Novel Catalytic Systems Utilizing Iodobenzoate Scaffolds

The iodobenzoate scaffold itself can be incorporated into the design of novel catalytic systems. The specific electronic and steric properties of the iodobenzoate moiety can influence the activity and selectivity of a catalyst.

Researchers are exploring the use of ligands derived from 4-iodobenzoic acid in transition-metal catalysis. rutgers.edu These ligands can coordinate to a metal center and modulate its catalytic properties. The presence of the iodine atom can introduce unique electronic effects or provide a site for secondary interactions that can influence the outcome of a catalytic reaction.

For example, iodobenzoate-based ligands have been investigated in the context of developing catalysts for a variety of organic transformations. The ability to easily modify the structure of the iodobenzoate allows for the fine-tuning of the ligand's properties, which in turn can lead to the development of highly efficient and selective catalysts for specific applications. nih.gov The ongoing research in this area aims to expand the toolbox of available catalysts for synthetic chemists. hintermair-research.comresearchgate.netnih.gov

Role in the Design and Synthesis of Functional Materials

The unique structural features of the 4-iodobenzoate unit make it a valuable component in the design and synthesis of functional materials with tailored properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating 4-Iodobenzoate Ligands

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.comnih.govcore.ac.uksquarespace.comnih.govkyoto-u.ac.jpresearchgate.netresearchgate.netmdpi.com These materials have attracted significant attention due to their high porosity, large surface areas, and tunable structures, which make them promising for applications in gas storage, separation, and catalysis.

4-Iodobenzoic acid, the precursor to this compound, can be used as a ligand in the synthesis of coordination polymers and MOFs. The carboxylate group of the 4-iodobenzoate can coordinate to metal centers, while the iodo-substituent can be used to introduce specific functionalities or to influence the packing of the framework.

The presence of the iodine atom can lead to the formation of specific intermolecular interactions, such as halogen bonding, which can play a crucial role in directing the self-assembly of the framework and determining its final structure and properties. The ability to incorporate the 4-iodobenzoate ligand into these materials opens up possibilities for creating novel MOFs with tailored pore sizes, shapes, and chemical environments.

Table 2: Key Features of Coordination Polymers and MOFs

| Feature | Description |

|---|---|

| Porosity | High internal surface area with interconnected voids. |

| Tunability | The structure and properties can be systematically modified by changing the metal ions and organic ligands. |

| Crystallinity | Well-defined, ordered structures that can be characterized by X-ray diffraction. |

| Functionality | The organic ligands can be functionalized to introduce specific chemical properties. |

Supramolecular Assemblies Driven by Halogen Bonding

Halogen bonding is a non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base. nih.govmdpi.com This interaction is directional and its strength can be tuned, making it a powerful tool for controlling the self-assembly of molecules in the solid state. semanticscholar.org

The iodine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen in neighboring molecules. mdpi.com This interaction can be used to construct well-defined supramolecular assemblies, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. researchgate.net

The directionality and strength of the halogen bonds can be influenced by the substituents on the aromatic ring and the nature of the halogen bond acceptor. This allows for the rational design of supramolecular structures with specific topologies and properties. The study of halogen-bonded assemblies involving 4-iodobenzoate derivatives is an active area of research with potential applications in crystal engineering and the development of new materials with interesting optical or electronic properties. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel and More Sustainable Synthetic Routes

The traditional synthesis of propan-2-yl 4-iodobenzoate (B1621894) typically involves Fischer-Speier esterification of 4-iodobenzoic acid with propan-2-ol, often requiring strong acid catalysts and elevated temperatures. Future research is trending towards greener and more sustainable alternatives that minimize waste and environmental impact. imist.maajrconline.orgresearchgate.netresearchgate.net

One promising avenue is the use of biocatalysis. Lipases, for instance, are enzymes that can catalyze esterification reactions under exceptionally mild conditions of temperature and pH. researchgate.netresearchgate.netpreprints.org Their high chemo-, regio-, and enantioselectivity can lead to purer products and eliminate the need for harsh reagents and protecting groups. researchgate.netmdpi.com The use of immobilized lipases further enhances sustainability by allowing for easy catalyst recovery and reuse over multiple reaction cycles. preprints.orgmdpi.com Research into identifying or engineering robust lipases that are highly efficient for the esterification of 4-iodobenzoic acid with propan-2-ol is a key future direction.

Another area of focus is the development of heterogeneous acid catalysts, such as zeolites or sulfonic acid-functionalized resins, to replace corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid. Microwave-assisted synthesis also presents a sustainable option, as it can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ajrconline.org The exploration of novel, non-toxic, and biodegradable solvents, such as glycerol (B35011) or ionic liquids, could further enhance the green credentials of the synthesis. muni.cz

| Method | Catalyst/Medium | Advantages | Research Focus |

| Biocatalysis | Immobilized Lipases | Mild conditions, high selectivity, reusable catalyst, reduced waste. researchgate.netmdpi.com | Screening and engineering of lipases for specific substrate affinity and stability. |

| Heterogeneous Catalysis | Solid Acid Catalysts (e.g., Zeolites) | Easy separation, reusability, reduced corrosion. | Development of highly active and stable solid acid catalysts. |

| Microwave-Assisted Synthesis | - | Rapid heating, shorter reaction times, increased yields, energy efficiency. ajrconline.org | Optimization of microwave parameters for scalability. |

| Green Solvents | Glycerol, Water, Ionic Liquids | Reduced toxicity, biodegradability, potential for reuse. imist.mamuni.cz | Investigating solvent effects on reaction kinetics and product isolation. |

Development of Stereoselective Syntheses

While propan-2-yl 4-iodobenzoate itself is achiral, the principles of stereoselective synthesis are highly relevant when considering its derivatives or its synthesis from chiral precursors. Future research will likely focus on applying modern asymmetric catalysis to create chiral analogues.

For instance, if a chiral alcohol were used in place of propan-2-ol, the development of methods for diastereoselective esterification would be crucial. A documented example is the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-iodobenzoate, where the chiral alcohol L-menthol is esterified with 4-iodobenzoic acid. rsc.org

Furthermore, enzymatic kinetic resolution represents a powerful strategy. A racemic mixture of a chiral alcohol could be reacted with 4-iodobenzoic acid in the presence of a stereoselective lipase. The enzyme would preferentially catalyze the esterification of one enantiomer, allowing for the separation of the enantioenriched ester from the unreacted alcohol. researchgate.net Similarly, enzymatic hydrolysis could be used to resolve a racemic ester. researchgate.netbeilstein-journals.org High-performance liquid chromatography (HPLC) using chiral stationary phases is another established method for the analytical and preparative separation of enantiomeric and diastereomeric esters. psu.eduru.nl

Future work could involve designing organocatalysts or transition-metal complexes that can achieve dynamic kinetic resolution, converting the undesired enantiomer into the desired one in situ to theoretically achieve a 100% yield of a single stereoisomer. nih.gov

| Technique | Description | Key Advantage |

| Asymmetric Catalysis | Use of chiral catalysts (metal complexes or organocatalysts) to favor the formation of one stereoisomer. nih.govrsc.orgscispace.com | Direct synthesis of enantiomerically enriched products from prochiral substrates. scispace.com |

| Enzymatic Resolution | Lipases or other enzymes selectively catalyze the reaction (esterification or hydrolysis) of one enantiomer in a racemic mixture. researchgate.net | High enantioselectivity under mild, environmentally friendly conditions. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, then later removed. beilstein-journals.org | Covalent control of stereochemistry, often leading to high diastereoselectivity. |

| Chiral Chromatography | Separation of stereoisomers based on their differential interactions with a chiral stationary phase (CSP) in HPLC. psu.eduru.nl | Effective for both analysis and purification of stereoisomers. |

Investigation of this compound in Advanced Catalytic Cycles

The carbon-iodine bond in this compound makes it an excellent electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. While its use in fundamental reactions like Suzuki, Heck, and Sonogashira couplings is established for related esters thieme-connect.com, future research is focused on employing it in more advanced and novel catalytic cycles.

A significant emerging trend is the use of dual catalytic systems, particularly those combining transition metals with photoredox catalysis. chemrxiv.orgresearchgate.net In these systems, a photocatalyst, upon absorbing visible light, can generate radical intermediates under exceptionally mild conditions. These radicals can then enter a second catalytic cycle with a metal like nickel or palladium. nih.gov For example, photoredox/nickel dual catalysis has been used for the enantioselective coupling of aryl halides like methyl 4-iodobenzoate with amino acid derivatives. doi.org Exploring the reactivity of this compound in such light-driven, multicomponent reactions to build complex molecular architectures is a frontier of research.

Additionally, the role of the aryl iodide itself is being re-examined. Recent studies have shown that aryl iodides can act not only as substrates but also as co-catalysts in certain transformations, participating in the regeneration of the active catalyst. ecust.edu.cn Investigating whether this compound can play such a dual role in cascade reactions is an intriguing possibility. The development of more economical and sustainable catalytic systems using earth-abundant metals like copper or iron to activate the C-I bond is also a major goal. researchgate.netrsc.org

| Catalytic System | Description | Example Application |

| Photoredox/Nickel Dual Catalysis | Combines a visible-light photocatalyst with a nickel catalyst to enable novel bond formations via radical intermediates. researchgate.netnih.govdoi.org | C(sp³)–C(sp²) cross-coupling of amino acids with aryl halides. doi.org |

| Palladium/Norbornene Cooperative Catalysis | A "Catellani-type" reaction that allows for sequential functionalization at both the ortho and ipso positions of an aryl iodide. researchgate.net | Synthesis of highly substituted aromatic compounds. |

| Copper-Catalyzed Coupling | Utilizes inexpensive and abundant copper catalysts for cross-coupling reactions, often under ligand-free conditions. researchgate.netrsc.org | C-Si bond formation by coupling aryl iodides with chlorosilanes. rsc.org |

| Rhodium-Catalyzed Carbonylation | Employs rhodium catalysts to introduce a carbonyl group using syngas (CO/H₂). beilstein-journals.org | Reductive carbonylation of aryl iodides to form arylaldehydes. beilstein-journals.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch flasks to continuous flow reactors is a major trend in modern chemistry, offering enhanced safety, scalability, and process control. acs.orgrsc.org For reactions involving this compound, particularly transition-metal-catalyzed couplings, flow chemistry provides significant advantages. It allows for precise control over reaction time, temperature, and mixing, often leading to higher yields and purities. acs.orgresearchgate.net The use of packed-bed reactors containing immobilized catalysts or reagents simplifies product purification and enables the continuous production of materials. d-nb.info

When combined with automation, these systems evolve into powerful platforms for high-throughput experimentation and library synthesis. nih.govvapourtec.com An automated system can systematically vary substrates, catalysts, and reaction conditions to rapidly discover optimal parameters or generate large libraries of analogues based on the this compound scaffold. vapourtec.comresearchgate.net For instance, an automated platform could perform hundreds of different Negishi coupling reactions by sequentially introducing various organozinc reagents to a stream of this compound in a flow reactor. nih.gov

The integration of artificial intelligence (AI) and machine learning algorithms with these automated platforms represents the next frontier. mdpi.comucla.edu These intelligent systems can analyze data from initial experiments to predict the outcomes of new reaction combinations, guiding the synthesis process towards desired products and discovering entirely new reactions with minimal human intervention. researchgate.netmdpi.com

| Technology | Integration with this compound Synthesis | Key Benefits |

| Continuous Flow Chemistry | Performing esterification or cross-coupling reactions in a continuous stream rather than a flask. researchgate.netd-nb.info | Enhanced heat and mass transfer, improved safety for exothermic reactions, easier scalability, precise control. acs.org |

| Automated Synthesis Platforms | Using robotic systems to handle reagents, perform reactions, and purify products in a high-throughput manner. nih.govvapourtec.com | Rapid synthesis of compound libraries, accelerated reaction optimization, increased reproducibility. researchgate.net |

| AI and Machine Learning | Employing algorithms to plan synthetic routes and predict reaction outcomes, guiding automated experiments. mdpi.com | De novo design of synthetic pathways, efficient exploration of chemical space, discovery of novel reactivity. mdpi.comucla.edu |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Propan-2-yl 4-iodobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 4-iodobenzoic acid with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternative routes include nucleophilic substitution of 4-iodobenzoyl chloride with isopropyl alcohol. Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 acid:alcohol), and catalyst loading (5–10 mol%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95% by GC) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm ester linkage and aromatic substitution patterns (e.g., deshielded carbonyl carbon at ~165 ppm).

- IR Spectroscopy : Identify ester C=O stretching (~1720 cm) and aromatic C-I stretching (500–600 cm).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (M at m/z 304 for C).

- X-ray Crystallography : For solid-state structure determination, employ SHELX software for refinement, addressing potential isopropyl group disorder .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Collect halogenated waste separately and neutralize acidic byproducts before disposal. Refer to MSDS guidelines for similar iodinated esters (e.g., methyl 4-iodobenzoate) to mitigate respiratory and dermal irritation risks .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP with exact exchange terms) to model electron density and frontier molecular orbitals (HOMO/LUMO) .

- Basis Sets : Apply def2-TZVP for iodine and 6-31G(d,p) for lighter atoms.

- Software Tools : Multiwfn for analyzing electrostatic potential surfaces (EPS) and local electron affinity, which predict regioselectivity in substitution reactions . Validate computational results against experimental UV-Vis or X-ray data.

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Palladium Catalysis : Investigate Suzuki-Miyaura coupling using Pd(PPh) to replace iodine with aryl/alkyl groups. Monitor intermediates via -NMR or GC-MS.

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for oxidative addition steps. Compare with DFT-calculated activation energies .

Q. How can crystallographic data resolve challenges in structural determination of this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption effects from iodine.

- Refinement : Apply SHELXL for disorder modeling (e.g., isopropyl group rotamers) and TWINLAW to address twinning. Validate thermal parameters (ADPs) to ensure structural reliability .

Q. How should researchers address contradictory data in the literature regarding the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Hydrolysis : Replicate experiments at varying pH (1–5) and temperatures (25–60°C). Quantify degradation products (4-iodobenzoic acid, isopropyl alcohol) via HPLC.

- Purity Checks : Use GC-MS to rule out impurities influencing stability. Cross-reference with computational predictions of hydrolysis transition states .

Q. What experimental designs are optimal for studying the solvent effects on this compound’s reactivity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO), protic (MeOH, HO), and nonpolar (toluene, hexane) solvents in nucleophilic substitution reactions.